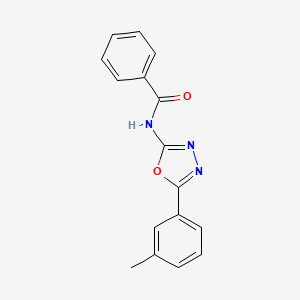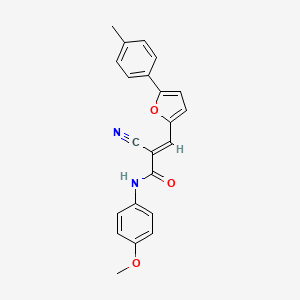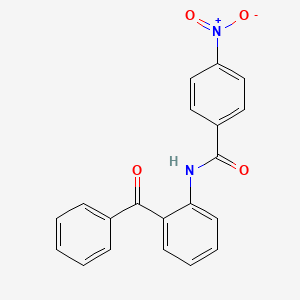
N-(2-benzoylphenyl)-4-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-benzoylphenyl)-4-nitrobenzamide is a compound that belongs to the class of benzamides, which are characterized by the presence of a benzoyl group attached to an amide nitrogen atom. The compound is further modified by the presence of a nitro group, which is a common functional group in medicinal chemistry due to its electronic properties and ability to undergo various chemical reactions.
Synthesis Analysis
The synthesis of benzamide derivatives can be achieved through various methods. For instance, the synthesis of related compounds such as 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide involves the use of NMR, MS, IR, and X-ray diffraction methods for characterization . Another example is the regioselective and stereospecific synthesis of N-[(Z)-1-oxo-1,3-diphenylprop-2-en-2-yl]-4-nitrobenzamide, which is achieved through the isomerization of aziridines in the presence of diethyl thiourea . These methods provide insights into the possible synthetic routes that could be applied to N-(2-benzoylphenyl)-4-nitrobenzamide.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often confirmed using single-crystal X-ray diffraction. For example, the crystal structure of 2-Nitro-N-[2,4-dichlorophenyl]-N-(2-methylbenzoyl)benzamide was determined, revealing the dihedral angles between aromatic rings and the orientation of nitro groups . Similarly, the structure of N-(4-methyl phenyl)-2-(3-nitro-benzamido) benzamide was elucidated using X-ray diffraction and supported by DFT calculations . These studies suggest that a similar approach could be used to analyze the molecular structure of N-(2-benzoylphenyl)-4-nitrobenzamide.
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions. For instance, the alcoholysis of N,N-bis(2-picolyl)-p-nitrobenzamide and related compounds in the presence of metal ions has been studied, revealing a common reaction mechanism and the substantial acceleration provided by the metal ion . Additionally, photo-rearrangement reactions of N-aryl-2-nitrobenzamides have been explored, leading to the formation of azo compounds under light exposure . These findings indicate that N-(2-benzoylphenyl)-4-nitrobenzamide may also participate in similar reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives can be influenced by their molecular structure. For example, the crystal structure and spectroscopic properties of 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide were investigated, showing that the compound's properties are stabilized by pi-pi conjugation and hydrogen bonding interactions . The crystal structure of N-(2,4-Dichlorophenyl)benzamide revealed that the molecules are linked by N-H...O hydrogen bonds into infinite chains . These studies suggest that the physical and chemical properties of N-(2-benzoylphenyl)-4-nitrobenzamide could be similarly characterized by its intermolecular interactions and crystal packing.
科学的研究の応用
Synthesis and Characterization
N-(2-Benzoylphenyl)-4-Nitrobenzamide and its derivatives are subjects of research in the field of organic chemistry, particularly in synthesis and structural analysis. The compound has been studied for its regio- and stereo-synthesis, with detailed insights into its crystal structure and NMR assignments. These studies focus on the chemical reactions and rearrangements leading to the formation of the compound, as well as detailed analysis of its molecular structure (Samimi, 2016).
Pharmaceutical Applications
In the pharmaceutical realm, derivatives of N-(2-Benzoylphenyl)-4-Nitrobenzamide have been synthesized and evaluated for their biological activities. For example, nickel and copper metal complexes of certain derivatives of this compound have been synthesized and characterized for their potential antibacterial activities. The synthesis involves using IR, NMR, mass spectrometry, and elemental analysis to understand the interactions between the compound and metals, and their resulting efficacy against bacteria (Saeed et al., 2010).
Anticonvulsant Properties
Some 4-nitro-N-phenylbenzamides, closely related to N-(2-Benzoylphenyl)-4-Nitrobenzamide, have been synthesized and tested for their anticonvulsant properties. These studies involve assessing the compound's effectiveness in seizure models, comparing their therapeutic potential with known anticonvulsant agents (Bailleux et al., 1995).
Material Science Applications
In material science, N-(2-Benzoylphenyl)-4-Nitrobenzamide derivatives have been used to study the formation of ternary cocrystals, focusing on hydrogen bonds and halogen bonds. This research provides insights into the molecular interactions and the potential for designing new materials with specific properties (Tothadi & Desiraju, 2013).
Chemical Reactions and Transformations
Research also includes investigations into the photo-rearrangement of N-aryl-2-nitrobenzamides, a class of compounds related to N-(2-Benzoylphenyl)-4-Nitrobenzamide. This research examines the reactions that occur when these compounds are exposed to light, leading to transformations into different molecular structures (Gunn & Stevens, 1973).
Catalysis and Chemical Modifications
The compound has been used in studies involving regioselective ortho-acetoxylation/methoxylation via substrate-directed C–H activation. This research is pivotal in understanding how specific functional groups in molecules like N-(2-Benzoylphenyl)-4-Nitrobenzamide can be selectively modified, which has implications in synthetic chemistry (Reddy et al., 2011).
Safety And Hazards
特性
IUPAC Name |
N-(2-benzoylphenyl)-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O4/c23-19(14-6-2-1-3-7-14)17-8-4-5-9-18(17)21-20(24)15-10-12-16(13-11-15)22(25)26/h1-13H,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBFIRIXUDKKYTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-benzoylphenyl)-4-nitrobenzamide | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-cyano-4-(4-methylphenyl)-2-[2-(4-methylphenyl)-2-oxoethyl]-4-oxobutanoate](/img/structure/B2528422.png)
![N-(3-(dimethylamino)propyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2528425.png)
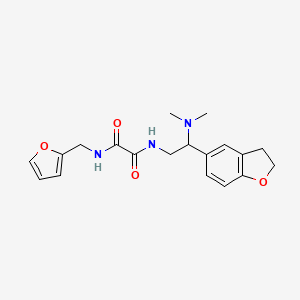
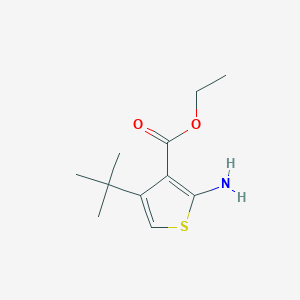
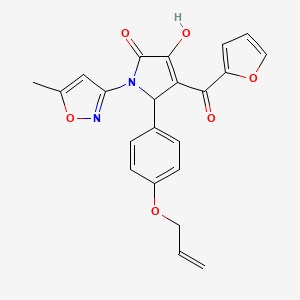
![3-((3-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)anilino)methylene)-1,6,7,11B-tetrahydro-2H-pyrido[2,1-a]isoquinoline-2,4(3H)-dione](/img/structure/B2528434.png)
![Methyl 2-[2-[4-[butyl(methyl)sulfamoyl]benzoyl]imino-6-methyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2528435.png)
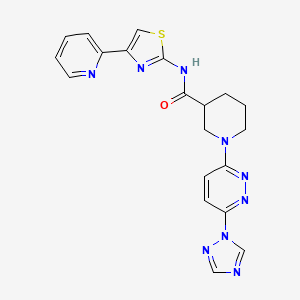
![3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl 4-methylbenzenesulfonate](/img/structure/B2528438.png)
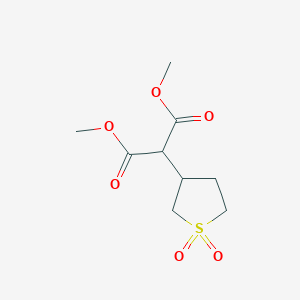
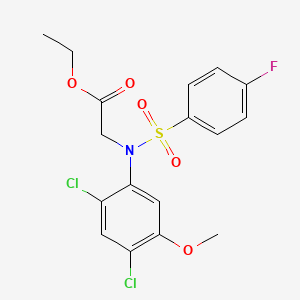
![((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2-phenylthiazol-4-yl)methanone](/img/structure/B2528443.png)
